Cas no 2227876-61-9 ((2S)-1-(quinoxalin-2-yl)propan-2-ol)

(2S)-1-(quinoxalin-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(quinoxalin-2-yl)propan-2-ol
- 2227876-61-9
- EN300-1822487
-
- インチ: 1S/C11H12N2O/c1-8(14)6-9-7-12-10-4-2-3-5-11(10)13-9/h2-5,7-8,14H,6H2,1H3/t8-/m0/s1
- InChIKey: GBQKVVLJPPMPNQ-QMMMGPOBSA-N
- SMILES: O[C@@H](C)CC1C=NC2C=CC=CC=2N=1
計算された属性
- 精确分子量: 188.094963011g/mol
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 46Ų
(2S)-1-(quinoxalin-2-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1822487-1.0g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 1g |
$1714.0 | 2023-05-23 | ||
Enamine | EN300-1822487-0.1g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1822487-5.0g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 5g |
$4972.0 | 2023-05-23 | ||
Enamine | EN300-1822487-5g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1822487-0.5g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1822487-10.0g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 10g |
$7373.0 | 2023-05-23 | ||
Enamine | EN300-1822487-2.5g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1822487-0.05g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1822487-0.25g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1822487-10g |
(2S)-1-(quinoxalin-2-yl)propan-2-ol |
2227876-61-9 | 10g |
$3315.0 | 2023-09-19 |
(2S)-1-(quinoxalin-2-yl)propan-2-ol 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
(2S)-1-(quinoxalin-2-yl)propan-2-olに関する追加情報
Recent Advances in the Study of (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9)
The compound (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of (2S)-1-(quinoxalin-2-yl)propan-2-ol as a key intermediate in the synthesis of novel quinoxaline derivatives. Quinoxaline scaffolds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The stereospecific synthesis of this compound has been optimized to enhance yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry.
In terms of biological activity, (2S)-1-(quinoxalin-2-yl)propan-2-ol has demonstrated promising inhibitory effects on specific kinase targets involved in cancer cell proliferation. A recent preclinical study revealed that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
Further investigations into the pharmacokinetic properties of (2S)-1-(quinoxalin-2-yl)propan-2-ol have shown favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and reducing off-target effects. Ongoing research is exploring structural modifications to improve these characteristics while retaining its therapeutic efficacy.
The compound's mechanism of action has also been elucidated through advanced computational modeling and X-ray crystallography studies. These techniques have provided insights into its binding interactions with target proteins, facilitating the design of more potent analogs. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, (2S)-1-(quinoxalin-2-yl)propan-2-ol (CAS: 2227876-61-9) represents a promising candidate for further drug development. Its unique chemical structure and biological activity profile make it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets. Future research should focus on addressing its current limitations and exploring its potential in combination therapies.
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